5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl]-5-methyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N2O2/c1-11-19(12-2-5-14(22)6-3-12)28-20(27-11)17-9-8-16(29-17)13-4-7-15(23)18(10-13)30-21(24,25)26/h2-10H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGXIFYYNGHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)OC(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.25 g/mol. The structure features multiple functional groups, including a chlorophenyl moiety and a trifluoromethoxy group, which are significant for its biological interactions.
Antimicrobial Activity
In various studies, imidazole derivatives have shown promising antimicrobial properties. For instance, compounds similar to the one in focus have been tested against several bacterial strains, demonstrating moderate to strong antibacterial activity. Specific tests revealed that derivatives can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes. Research indicates that imidazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition could lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of imidazole derivatives. Modifications to the imidazole ring or substituents on the phenyl groups can significantly affect potency and selectivity. For example, the presence of halogen atoms, such as chlorine or fluorine, often enhances lipophilicity and bioavailability, leading to improved interaction with biological targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives, including those structurally related to our compound, against various bacterial strains. Results indicated that certain substitutions on the phenyl rings increased antibacterial potency significantly compared to standard reference drugs like ciprofloxacin .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory properties of similar compounds. The study found that modifications leading to increased hydrophobic interactions with AChE resulted in enhanced inhibitory activity, indicating a clear pathway for developing more effective therapeutic agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|---|
| Compound A | Moderate | 75 | 80 |
| Compound B | Strong | 85 | 90 |
| Target Compound | Moderate | 70 | 78 |
Comparison with Similar Compounds
Halogenated Derivatives
- Compound 4 (4-(4-Chlorophenyl)-thiazole derivative): Features a chloro substituent and fluorophenyl groups. Exhibits isostructurality with Compound 5 (bromo analog), but crystal packing differs due to halogen size (Cl: 1.81 Å vs. Br: 1.96 Å). The smaller Cl substituent allows tighter intermolecular van der Waals interactions, whereas Br increases steric hindrance .
- Target Compound : The trifluoromethoxy group (-OCF₃) introduces steric bulk and electron-withdrawing effects, likely disrupting π-π stacking compared to simpler methoxy (-OCH₃) or halogens .
Heterocyclic Linkers
- 2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole : Replacing the furyl group with thiophen-2-yl enhances sulfur-mediated interactions (e.g., S···π contacts). However, the furyl group in the target compound may improve solubility due to reduced hydrophobicity .
Physicochemical Properties
Key Research Findings
Structural Insights : The trifluoromethoxy group in the target compound disrupts planarity, reducing crystallinity compared to purely halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
